molecular formula C5H3IN2O2 B1359276 3-Iodopyrazine-2-carboxylic acid CAS No. 212471-40-4

3-Iodopyrazine-2-carboxylic acid

Cat. No.: B1359276
CAS No.: 212471-40-4
M. Wt: 249.99 g/mol
InChI Key: GFOQJDWRYSXFTL-UHFFFAOYSA-N
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Description

3-Iodopyrazine-2-carboxylic acid: is an organic compound with the molecular formula C5H3IN2O2 . It is a derivative of pyrazine, where an iodine atom is substituted at the third position and a carboxylic acid group at the second position.

Scientific Research Applications

Chemistry: 3-Iodopyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its iodine atom serves as a versatile handle for further functionalization through cross-coupling reactions .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug discovery .

Industry: In the material science industry, this compound is used in the synthesis of advanced materials, including polymers and coordination complexes. These materials have applications in electronics, catalysis, and as sensors .

Safety and Hazards

The safety information for 3-Iodopyrazine-2-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation of Pyrazine-2-carboxylic Acid: One common method involves the halogenation of pyrazine-2-carboxylic acid using iodine and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyrazine-2-carboxylic acid is reacted with an iodine source in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for 3-Iodopyrazine-2-carboxylic acid are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Iodopyrazine-2-carboxylic acid can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The carboxylic acid group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Thionyl chloride (SOCl2) in dichloromethane (DCM).

Major Products:

    Substitution Reactions: Derivatives with various functional groups replacing the iodine atom.

    Reduction Reactions: 3-Iodopyrazine-2-methanol.

    Oxidation Reactions: 3-Iodopyrazine-2-carbonyl chloride.

Mechanism of Action

The mechanism of action of 3-Iodopyrazine-2-carboxylic acid and its derivatives largely depends on the specific biological target or applicationFor example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic processes .

Comparison with Similar Compounds

  • 2-Iodopyrazine-3-carboxylic acid
  • 3-Bromopyrazine-2-carboxylic acid
  • 3-Chloropyrazine-2-carboxylic acid

Comparison: 3-Iodopyrazine-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and physical properties compared to its bromine or chlorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in certain substitution reactions, providing access to a wider range of derivatives .

Properties

IUPAC Name

3-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOQJDWRYSXFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630561
Record name 3-Iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212471-40-4
Record name 3-Iodopyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodopyrazine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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